Sodium diformylamide
Overview
Description
Sodium diformylamide is a chemical compound that can be synthesized from formamide and sodium methanolate or sodium ethanolate, with the removal of methanol or ethanol respectively. It serves as a precursor to various formylating agents and can be used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of sodium diformylamide involves the reaction of formamide with sodium methanolate under azeotropic conditions to remove methanol using cyclohexane. Alternatively, it can be synthesized from formamide and sodium ethanolate in ethanol. Sodium diformylamide is a key intermediate in the preparation of triformamide (triformylamine) and N,N-diformylacetamide, which are strong formylating agents .
Molecular Structure Analysis
While the molecular structure of sodium diformylamide is not explicitly detailed in the provided papers, it is known to be a precursor to triformamide. Triformamide can be synthesized from sodium diformylamide by reacting it with inorganic acid halides at low temperatures in acetonitrile. The structure of triformamide suggests that sodium diformylamide would have a similar formyl functional group arrangement .
Chemical Reactions Analysis
Sodium diformylamide reacts with formic acid to produce diformamide. It also reacts with inorganic acid halides such as SOCl2, SO2Cl2, or PCl3 to form triformamide. Additionally, it can react with acetyl chloride to produce N,N-diformylacetamide. These reactions typically occur at low temperatures and in acetonitrile as a solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium diformylamide are not directly discussed in the provided papers. However, its solubility and reactivity can be inferred from its use in synthesis reactions. For instance, its solubility in organic solvents like acetonitrile is implied by its use in synthesis reactions carried out in such solvents. The reactivity of sodium diformylamide with acid halides and acetyl chloride indicates that it is a versatile intermediate in organic synthesis .
Scientific Research Applications
Synthesis of Primary Amines
Sodium diformylamide has been utilized as a substitute for phthalimide in the Gabriel synthesis of primary amines. This process involves smooth N-alkylation with alkyl halides or p-toluene-sulfonates, resulting in N,N-diformylalkylamines. The formyl groups can be easily removed, yielding alkylamine hydrochlorides or free alkylamines (H. Yinglin & H. Hongwen, 1990).
Novel Synthetic Methods
Sodium diformylamide has been used in the one-pot synthesis of 4-methylimidazol-2-one, offering a convenient method through condensation, hydrolyzation, and cyclization reactions without separating intermediates (Hong Shu, Yan Wang, Puqin Cai, & Chun Guo, 2007).
Amination Process
An efficient one-pot process for the preparation of pure compounds like (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide from mesylates has been developed using sodium diformylamide. This process avoids hazardous reagents, simplifies workup procedures, and addresses impurity issues (Jinchu Liu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
sodium;diformylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDSDLNUKLDBP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[N-]C=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446676 | |
Record name | Sodium diformylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium diformylamide | |
CAS RN |
18197-26-7 | |
Record name | Sodium diformylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium Diformylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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